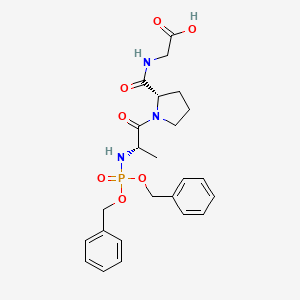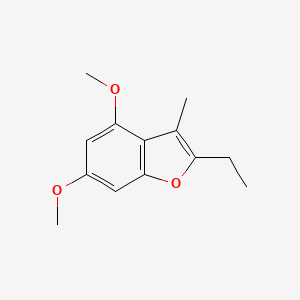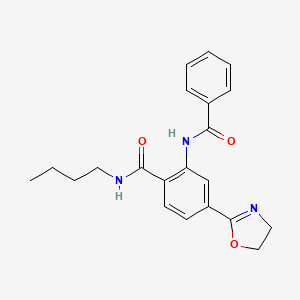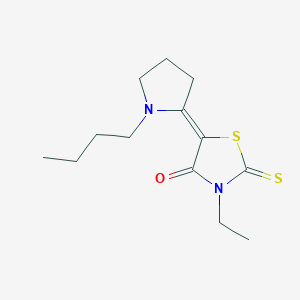
5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a butylpyrrolidine moiety. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like p-toluenesulfonic acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学研究应用
5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
作用机制
The mechanism of action of 5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-(1-Butylpyrrolidin-2-ylidene)-3-ethyl-2-thioxothiazolidin-4-one: is similar to other thiazolidinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its thioxo group, which imparts distinct chemical reactivity and potential biological activity compared to its oxo and imino counterparts.
属性
CAS 编号 |
91904-71-1 |
|---|---|
分子式 |
C13H20N2OS2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
(5E)-5-(1-butylpyrrolidin-2-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H20N2OS2/c1-3-5-8-14-9-6-7-10(14)11-12(16)15(4-2)13(17)18-11/h3-9H2,1-2H3/b11-10+ |
InChI 键 |
BJMYCYFLFIEAFO-ZHACJKMWSA-N |
手性 SMILES |
CCCCN\1CCC/C1=C\2/C(=O)N(C(=S)S2)CC |
规范 SMILES |
CCCCN1CCCC1=C2C(=O)N(C(=S)S2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


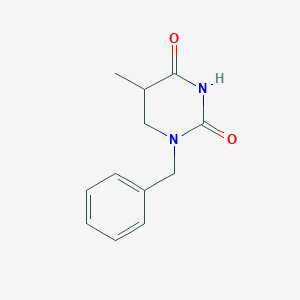
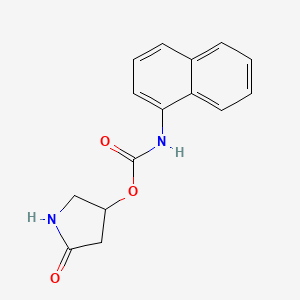
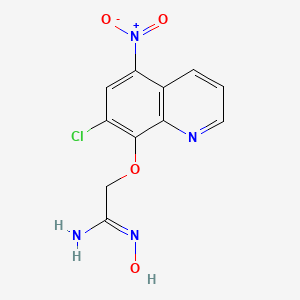
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12900101.png)

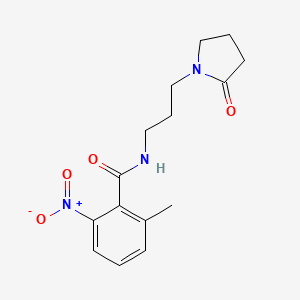
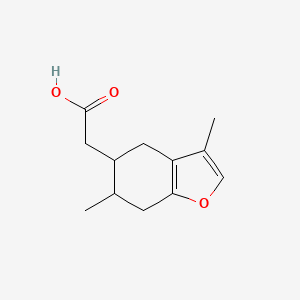
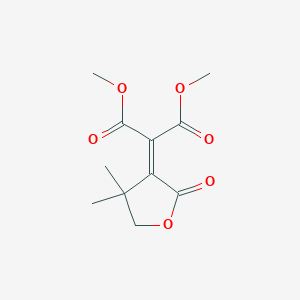
![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
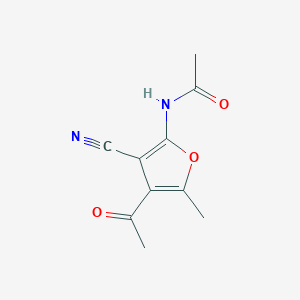
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
